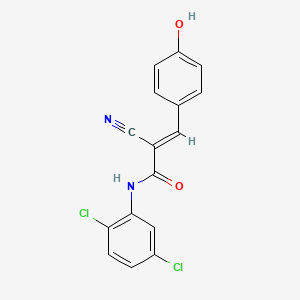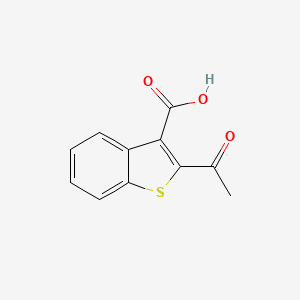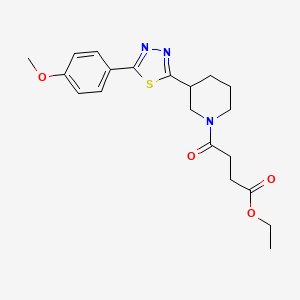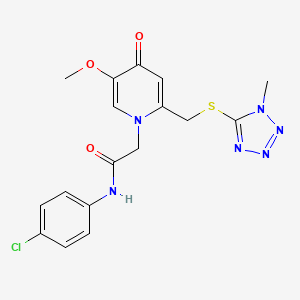
2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide, also known as PBAB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. PBAB has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide works by binding to specific targets in the body, such as enzymes or proteins. Once bound, 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide can alter the activity of these targets, leading to changes in biochemical and physiological processes. The exact mechanism of action of 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide is still being studied, but it is thought to involve the formation of covalent bonds with its targets.
Biochemical and Physiological Effects:
2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. Additionally, 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide has been shown to have antioxidant properties, which may make it useful in preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide is its specificity for certain targets in the body. This makes it a valuable tool for studying specific biological processes. Additionally, 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide is relatively easy to synthesize, making it readily available for use in scientific research. However, one limitation of 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide. One area of interest is the development of 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide-based drugs for the treatment of various diseases. Additionally, 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide could be used as a tool for studying the structure and function of enzymes and proteins in more detail. Finally, further research is needed to fully understand the mechanism of action of 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide, which could lead to the development of even more specific and effective 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide-based compounds.
Métodos De Síntesis
The synthesis of 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide involves the reaction of 4-pentenoic acid with propargylamine, followed by the addition of 2-hydroxybenzoyl chloride. The resulting compound is then treated with sodium hydroxide to yield 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide. This synthesis method has been optimized to produce high yields of 2-((4-(Pent-4-enamido)but-2-yn-1-yl)oxy)benzamide with high purity.
Aplicaciones Científicas De Investigación
- Aplicación: Los investigadores han investigado su potencial como agente antioxidante. Los antioxidantes juegan un papel crucial en la neutralización de los radicales libres, protegiendo las células del daño oxidativo y previniendo enfermedades asociadas con el estrés oxidativo .
Propiedades antioxidantes
Sistemas de administración de fármacos
Propiedades
IUPAC Name |
2-[4-(pent-4-enoylamino)but-2-ynoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-2-3-10-15(19)18-11-6-7-12-21-14-9-5-4-8-13(14)16(17)20/h2,4-5,8-9H,1,3,10-12H2,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDGBVXTWARTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCC#CCOC1=CC=CC=C1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(4,4-difluoropiperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2457342.png)

![N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2457345.png)
![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2457348.png)
![(Z)-4-acetyl-N-(3-allyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2457349.png)


![N-(4-bromophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2457353.png)

![1-[(E)-but-2-enyl]-8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethylpurine-2,6-dione](/img/structure/B2457358.png)

![N-[1-[(4-Fluorophenyl)methyl]cyclopropyl]prop-2-enamide](/img/structure/B2457361.png)


